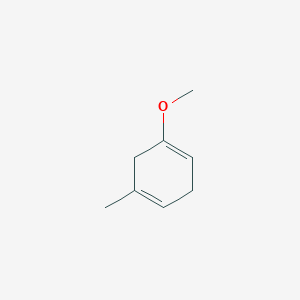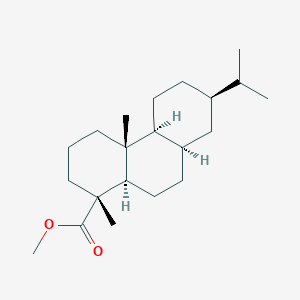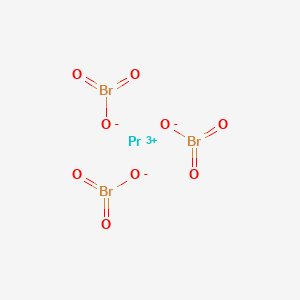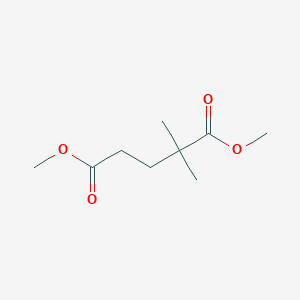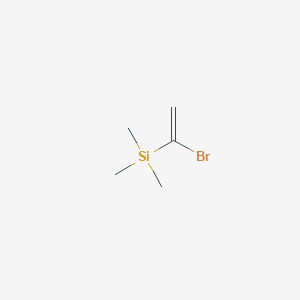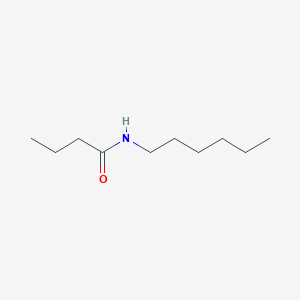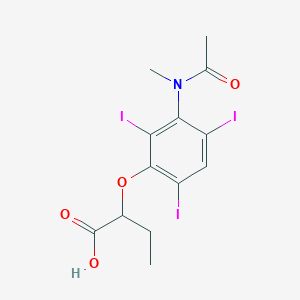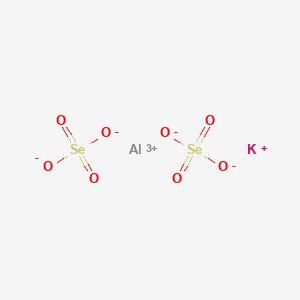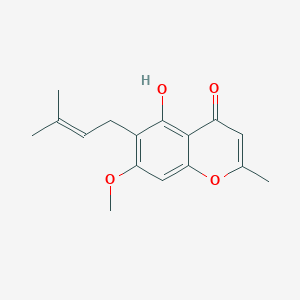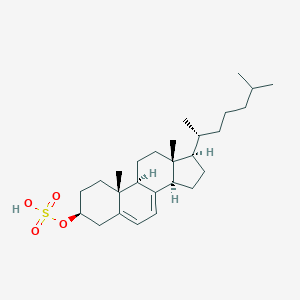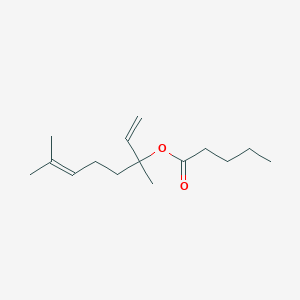
Linalyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linalyl valerate is a chemical compound that belongs to the class of esters. It is a natural product derived from the essential oil of lavender and has a pleasant floral aroma. Linalyl valerate has gained significant attention in scientific research due to its potential applications in various fields, including medicine, food, and cosmetics.
Mécanisme D'action
The mechanism of action of linalyl valerate is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the GABA-A receptor, which is responsible for regulating anxiety, and the TRPV1 receptor, which is involved in pain perception. Linalyl valerate has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Linalyl valerate has been found to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. It has also been found to possess anti-inflammatory properties, reducing inflammation in the body. Linalyl valerate has been found to have a positive effect on the central nervous system, reducing anxiety and promoting relaxation. It has also been found to possess analgesic properties, reducing pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Linalyl valerate has several advantages for lab experiments. It is a natural product that is readily available and easy to synthesize. It has a pleasant aroma, making it easy to work with in the lab. Linalyl valerate has been extensively studied, and its properties and effects are well-documented. However, there are also limitations to working with linalyl valerate. It is a volatile compound and can be difficult to work with in certain experimental conditions. It also has a short half-life, meaning that its effects may be short-lived.
Orientations Futures
There are several future directions for research on linalyl valerate. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a natural flavoring agent in food and beverages. Additionally, further research is needed to fully understand the mechanism of action of linalyl valerate and its interactions with various receptors in the body. Finally, more research is needed to explore the potential applications of linalyl valerate in cosmetics and skin care products.
Conclusion:
In conclusion, linalyl valerate is a natural product that has gained significant attention in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, analgesic, and anti-tumor properties, and has a positive effect on the central nervous system. Linalyl valerate is easy to synthesize and is readily available, making it an attractive compound for lab experiments. While there are limitations to working with linalyl valerate, its potential applications and future directions for research make it a promising area of study.
Méthodes De Synthèse
Linalyl valerate can be synthesized using various methods, including esterification, transesterification, and enzymatic synthesis. Esterification involves the reaction of linalool with valeric acid in the presence of a catalyst. Transesterification involves the reaction of linalyl acetate with valeric acid in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between linalool and valeric acid.
Applications De Recherche Scientifique
Linalyl valerate has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, linalyl valerate has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have a positive effect on the central nervous system, reducing anxiety and promoting relaxation. In food, linalyl valerate is used as a flavoring agent due to its pleasant aroma. In cosmetics, it is used as a fragrance and as an ingredient in skin care products due to its anti-inflammatory and soothing properties.
Propriétés
Numéro CAS |
10471-96-2 |
|---|---|
Nom du produit |
Linalyl valerate |
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-3-yl pentanoate |
InChI |
InChI=1S/C15H26O2/c1-6-8-11-14(16)17-15(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3 |
Clé InChI |
BYTYEUINJPKZIB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(C)(CCC=C(C)C)C=C |
SMILES canonique |
CCCCC(=O)OC(C)(CCC=C(C)C)C=C |
Autres numéros CAS |
10471-96-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



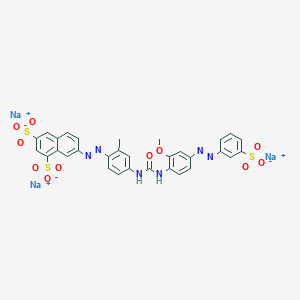
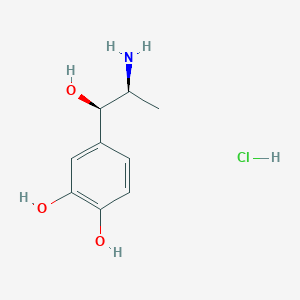
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
